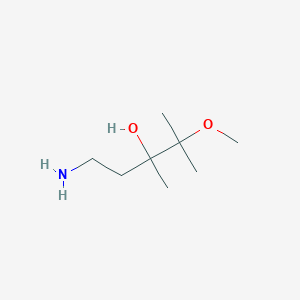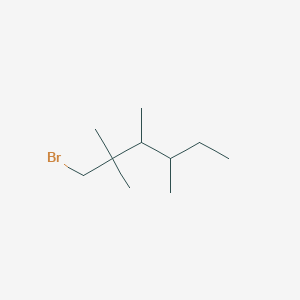
1-Bromo-2,2,3,4-tetramethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,2,3,4-tetramethylhexane is an organic compound with the molecular formula C10H21Br. It is a brominated alkane, characterized by the presence of a bromine atom attached to a carbon chain that includes multiple methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,2,3,4-tetramethylhexane can be synthesized through the bromination of 2,2,3,4-tetramethylhexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position on the carbon chain.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,2,3,4-tetramethylhexane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) where the bromine atom is replaced by a nucleophile.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) can be used under appropriate conditions to replace the bromine atom with hydroxyl, cyano, or amino groups, respectively.
Elimination Reactions: In the presence of a strong base like potassium tert-butoxide (KOtBu), this compound can undergo elimination reactions to form alkenes.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2,2,3,4-tetramethylhexanol, 2,2,3,4-tetramethylhexanenitrile, or 2,2,3,4-tetramethylhexylamine can be formed.
Elimination Products: Alkenes such as 2,2,3,4-tetramethylhexene can be produced through elimination reactions.
Scientific Research Applications
1-Bromo-2,2,3,4-tetramethylhexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through substitution and elimination reactions.
Biology and Medicine: While specific biological applications may be limited, brominated alkanes can serve as intermediates in the synthesis of pharmaceuticals and biologically active compounds.
Industry: This compound can be utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Bromo-2,2,3,4-tetramethylhexane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted transition state in SN2 reactions. The bromine atom, being a good leaving group, facilitates these processes by stabilizing the transition state or intermediate. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the expulsion of the bromine atom.
Comparison with Similar Compounds
- 1-Bromo-2,2,4,4-tetramethylhexane
- 2,2,3,4-Tetramethylhexane
Comparison: 1-Bromo-2,2,3,4-tetramethylhexane is unique due to the specific positioning of the bromine atom and the methyl groups on the carbon chain. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different selectivity and yields in substitution and elimination reactions, making it a valuable compound for targeted synthetic applications.
Properties
Molecular Formula |
C10H21Br |
|---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
1-bromo-2,2,3,4-tetramethylhexane |
InChI |
InChI=1S/C10H21Br/c1-6-8(2)9(3)10(4,5)7-11/h8-9H,6-7H2,1-5H3 |
InChI Key |
NVIDCWFONSHXAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)C(C)(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13176852.png)
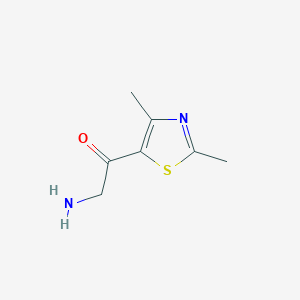

![4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13176863.png)


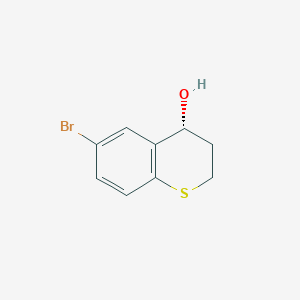
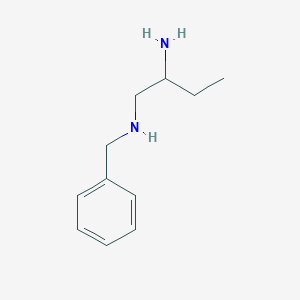
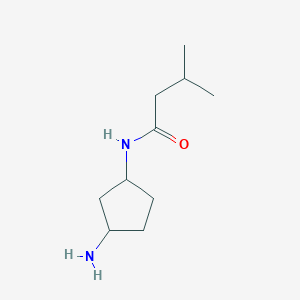
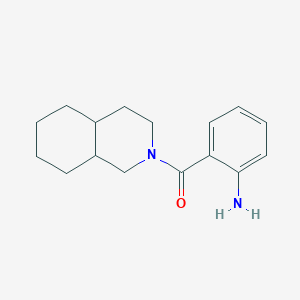
![1-Oxa-8-azaspiro[4.5]decan-4-one](/img/structure/B13176907.png)
![2,3-Dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13176915.png)
![(2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B13176919.png)
